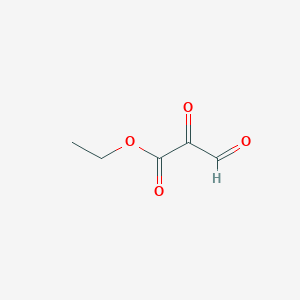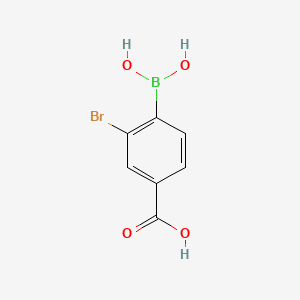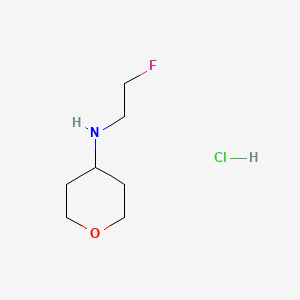
N-(2-fluoroethyl)oxan-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoroethyl)oxan-4-amine hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique properties make it ideal for applications in drug discovery, organic synthesis, and biomedical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)oxan-4-amine hydrochloride typically involves the reaction of oxan-4-amine with 2-fluoroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality.
化学反応の分析
Types of Reactions
N-(2-fluoroethyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the oxan-4-amine moiety.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-fluoroethyl)oxan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-fluoroethyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-(2-fluoroethyl)oxan-4-amine hydrochloride can be compared with other similar compounds such as:
N-(2,2-difluoroethyl)oxan-4-amine hydrochloride: Similar in structure but with two fluorine atoms, which may alter its reactivity and biological activity.
N-(2-chloroethyl)oxan-4-amine hydrochloride: Contains a chlorine atom instead of fluorine, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its stability and reactivity in certain chemical and biological contexts.
特性
分子式 |
C7H15ClFNO |
|---|---|
分子量 |
183.65 g/mol |
IUPAC名 |
N-(2-fluoroethyl)oxan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H14FNO.ClH/c8-3-4-9-7-1-5-10-6-2-7;/h7,9H,1-6H2;1H |
InChIキー |
LMIPWIPUBOSOTP-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1NCCF.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
![tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)

![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)
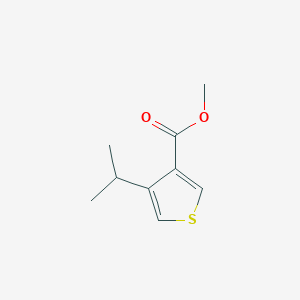
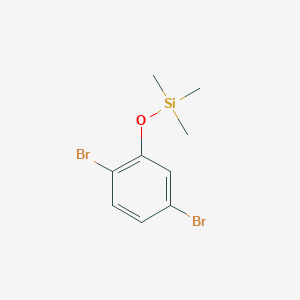

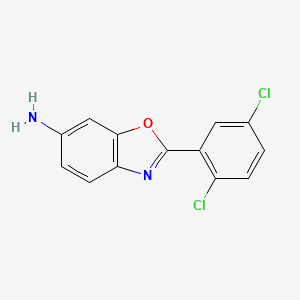
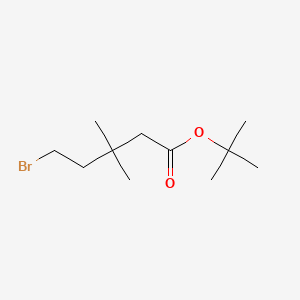
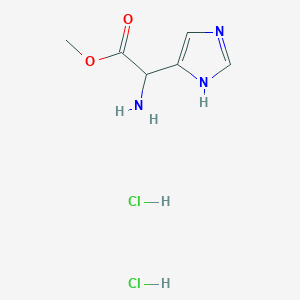
![Methyl[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13453227.png)

